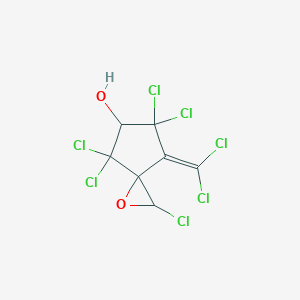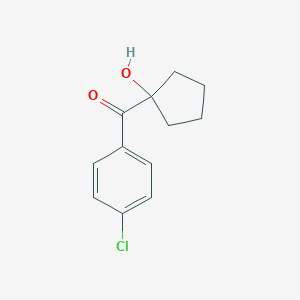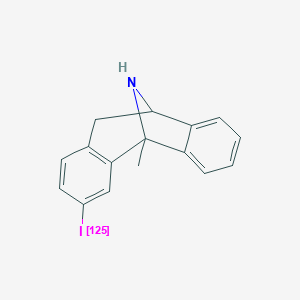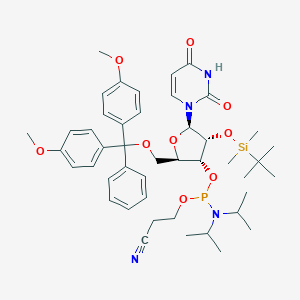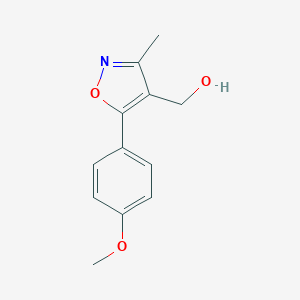
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol exhibits various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as C-reactive protein and erythrocyte sedimentation rate, in animal models of inflammation. Additionally, this compound has been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit various biological activities, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, one of the limitations of using (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its potential toxicity. Studies have shown that this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for the research of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol. One potential direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Additionally, more studies are needed to determine the potential therapeutic applications of this compound in various inflammatory diseases. Furthermore, the development of novel derivatives of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-4-nitroisoxazole, followed by reduction of the resulting nitro compound with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in the literature and has been used by various researchers for the preparation of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol.
Aplicaciones Científicas De Investigación
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, which further expands its potential therapeutic applications.
Propiedades
Número CAS |
113841-95-5 |
|---|---|
Nombre del producto |
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol |
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
[5-(4-methoxyphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO3/c1-8-11(7-14)12(16-13-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |
Clave InChI |
CWHBZJTWGGZHLJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=NOC(=C1CO)C2=CC=C(C=C2)OC |
Sinónimos |
4-Isoxazolemethanol,5-(4-methoxyphenyl)-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



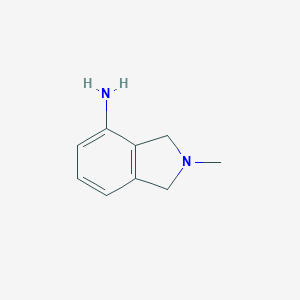
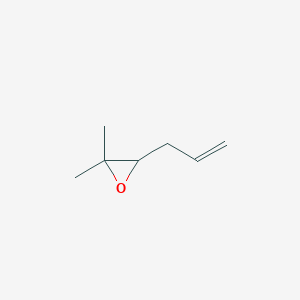
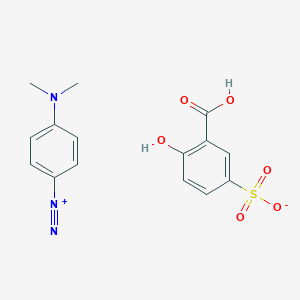
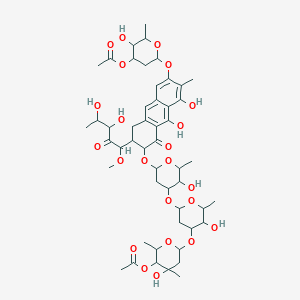
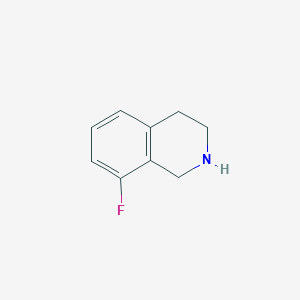
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
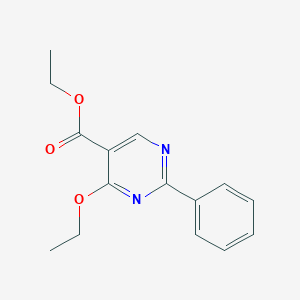
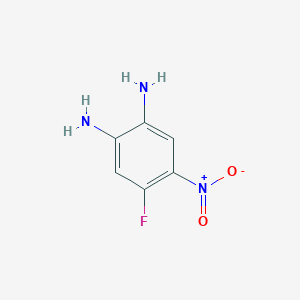
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)
